molecular formula C13H5F5O2 B12852966 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12852966
M. Wt: 288.17 g/mol
InChI Key: PNIDXIPZBYUEOT-UHFFFAOYSA-N
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Description

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid is a highly fluorinated derivative of biphenyl-4-carboxylic acid. Its structure features a carboxylic acid group at the 4-position of one benzene ring and five fluorine atoms distributed across the adjacent ring (2',3',4',5',6' positions). The electron-withdrawing fluorine substituents enhance the acidity of the carboxylic acid group and influence its electronic properties, making it a valuable intermediate in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C13H5F5O2

Molecular Weight

288.17 g/mol

IUPAC Name

4-(2,3,4,5,6-pentafluorophenyl)benzoic acid

InChI

InChI=1S/C13H5F5O2/c14-8-7(9(15)11(17)12(18)10(8)16)5-1-3-6(4-2-5)13(19)20/h1-4H,(H,19,20)

InChI Key

PNIDXIPZBYUEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pentafluorobenzene and 4-bromobenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to couple pentafluorobenzene with 4-bromobenzoic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

    Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles.

    Reduction: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-methanol.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid serves as a versatile building block in organic chemistry. Its fluorinated nature enhances the lipophilicity and metabolic stability of drug candidates. It is utilized in:

  • Fluorinated Drug Development : The incorporation of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of pharmaceutical compounds. Studies have shown that fluorinated compounds often exhibit improved bioavailability and reduced toxicity.
  • Synthesis of Fluorinated Intermediates : This compound can be transformed into various intermediates for further chemical reactions, including nucleophilic substitutions and coupling reactions.

Material Science

In material science, 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid is explored for its potential in developing new materials with enhanced properties:

  • Fluorinated Polymers : The compound can be polymerized to create fluorinated polymers that exhibit superior thermal stability, chemical resistance, and low surface energy. These materials are increasingly used in coatings and sealants.
  • Liquid Crystals : Due to its biphenyl structure, this compound is investigated for applications in liquid crystal displays (LCDs). Its unique electronic properties can lead to improved performance in display technologies.

Pharmaceuticals

In the pharmaceutical industry, the compound's properties make it an attractive candidate for drug formulation:

  • Anticancer Agents : Research indicates that fluorinated compounds can enhance the efficacy of anticancer drugs by improving their interaction with biological targets. This compound may serve as a lead structure for developing novel anticancer agents.
  • Antibacterial Activity : Some studies suggest that fluorinated aromatic compounds possess antibacterial properties, making them potential candidates for new antibiotics.

Case Study 1: Drug Development

A recent study focused on synthesizing derivatives of 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid to evaluate their anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation compared to non-fluorinated analogs.

Case Study 2: Material Applications

Researchers developed a series of fluorinated polymers using this compound as a precursor. The resulting materials demonstrated significant improvements in thermal stability and chemical resistance compared to traditional polymers, making them suitable for high-performance applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carboxylic acid is primarily influenced by its fluorine atoms and carboxylic acid group. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the carboxylic acid group allows for interactions with biological targets through hydrogen bonding and ionic interactions. These properties make it a valuable tool in drug design and material science.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4′-Fluoro-4-hydroxy-[1,1′-biphenyl]-3-carboxylic acid 4′-F, 4-OH, 3-COOH C₁₃H₉FO₃ 246.21 Anti-inflammatory, antibacterial
4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid 4'-O-C₅H₁₁, 4-COOH C₁₈H₂₀O₃ 284.36 Research applications; moderate toxicity (GHS Category 4)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid 4'-CF₃, 2-COOH C₁₄H₉F₃O₂ 278.22 Hypolipidemic agent (e.g., xenalipin)
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid Biphenyl-4-yl, quinoline core, F substituents C₂₃H₁₆F₂NO₂ 391.38 Anticancer activity (NSC 368390)
2',3-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 2',3-F, 4-COOH C₁₃H₈F₂O₂ 250.20 Intermediate for luminescent MOFs

Key Observations:

  • Electron-Withdrawing Effects: Fluorine substituents increase the acidity of the carboxylic acid group. For example, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (pKa ~2.5) is significantly more acidic than non-fluorinated analogs due to the electron-withdrawing CF₃ group .
  • Biological Activity: Fluorinated analogs like 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid exhibit anti-inflammatory properties, while the quinoline derivative NSC 368390 shows potent anticancer effects against human colon carcinomas .
  • Material Science Applications : Difluoro and trifluoro derivatives (e.g., 2',3-difluoro analog) are used in luminescent metal-organic frameworks (MOFs) for sensing and detection due to their stable fluorescence properties .

Physical and Chemical Properties

  • Solubility : Fluorination generally reduces solubility in polar solvents. For instance, 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid is sparingly soluble in water but dissolves in DCM or DMF .
  • Thermal Stability : Trifluoromethyl-substituted analogs (e.g., 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid) exhibit high thermal stability, with decomposition temperatures exceeding 250°C .
  • Toxicity : Fluorinated compounds often show moderate to high toxicity. The pentyloxy derivative () is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), requiring stringent handling protocols .

Biological Activity

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid, with the molecular formula C13H5F5O2 and a molecular weight of 288.17 g/mol, is a fluorinated aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound is notable for its unique structure, which may influence its interaction with biological systems.

Chemical Structure

The structure of 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid is characterized by five fluorine atoms attached to a biphenyl core with a carboxylic acid functional group. This configuration can enhance lipophilicity and alter the compound's reactivity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several areas of interest:

Cytotoxicity Studies

A study examining related biphenyl derivatives indicated that compounds with similar structures exhibited selective cytotoxicity towards cancer cells. For example, compounds with a carboxylic acid moiety showed significant activity against cell lines such as A549 (lung cancer) and SK-BR-3 (breast cancer) .

CompoundCell LineIC50 (µM)Mechanism of Action
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acidA549TBDApoptosis induction
Similar derivativeSK-BR-3TBDCell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the introduction of fluorine atoms can enhance the lipophilicity and potentially improve the interaction with cellular membranes, leading to increased bioavailability and efficacy .

The proposed mechanisms through which 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid may exert its biological effects include:

  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G1 and G2/M phases, which is critical for halting cancer cell proliferation .
  • Apoptotic Pathways : By influencing apoptotic signaling pathways, these compounds may promote programmed cell death in malignant cells .

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